molecular formula C17H14N2O2 B8055746 4-Acetyl-n-(1h-indol-5-yl)benzamide

4-Acetyl-n-(1h-indol-5-yl)benzamide

Cat. No.: B8055746
M. Wt: 278.30 g/mol
InChI Key: FLVOSHHQGBNIRO-UHFFFAOYSA-N
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Description

4-Acetyl-N-(1H-indol-5-yl)benzamide is a synthetic benzamide derivative featuring an acetyl group at the para-position of the benzamide ring and an indole moiety linked via the 5-amino position. The acetyl substituent may modulate electronic properties, solubility, and binding interactions compared to other substituents (e.g., halogens, amino, nitro).

Properties

IUPAC Name

4-acetyl-N-(1H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11(20)12-2-4-13(5-3-12)17(21)19-15-6-7-16-14(10-15)8-9-18-16/h2-10,18H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVOSHHQGBNIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares 4-Acetyl-N-(1H-indol-5-yl)benzamide with structurally related N-(1H-indol-5-yl)benzamide derivatives, focusing on substituent effects, physicochemical properties, and spectral characteristics.

Substituent Diversity and Physicochemical Properties

Key analogues and their properties are summarized below:

Compound Name & ID Substituent(s) Melting Point (°C) HPLC Purity (%) Key Spectral Features (NMR δ) Reference
This compound 4-Acetyl Not reported Not reported Hypothetical: Acetyl C=O (~1680 cm⁻¹ in IR)
4-Amino-3-hydroxy-N-(1H-indol-5-yl)benzamide (3a) 4-Amino, 3-hydroxy 182–183 96.71 δ 11.05 (NH), 7.36–7.72 (Ar-H)
4-Nitro-N-(1H-indol-5-yl)benzamide (3g) 4-Nitro 262–264 99.96 IR: NH (3280–3310 cm⁻¹), C=O (1550 cm⁻¹)
4-Chloro-N-(1H-indol-5-yl)benzamide (3p) 4-Chloro 220–222 97.74 δ 7.60 (d, J=8.5 Hz, Ar-H), 6.41 (indole-H)
4-Fluoro-N-(1H-indol-5-yl)benzamide (3j) 4-Fluoro 208–209 99.27 δ 8.05–7.94 (m, Ar-H), 6.41 (indole-H)
4-(Tert-butyl)-N-(1H-indol-5-yl)benzamide (3q) 4-Tert-butyl Not reported Not reported δ 2.49 (s, CH3), 7.47–7.72 (Ar-H)
Key Observations:
  • Melting Points: Electron-withdrawing groups (e.g., nitro in 3g) correlate with higher melting points (262–264°C), likely due to enhanced intermolecular interactions. In contrast, amino/hydroxy derivatives (3a) exhibit lower melting points (182–183°C), suggesting reduced symmetry or weaker packing. The acetyl group in the target compound may yield intermediate values.
  • HPLC Purity : Most analogues exhibit >95% purity, indicating robust synthetic protocols. Fluorinated derivatives (e.g., 3j , 99.27%) show exceptional purity .
  • Spectral Signatures :
    • NH Signals : Indole NH protons resonate at δ ~11.05 (e.g., 3a , 3p ) .
    • Aromatic Protons : Multiplet signals between δ 7.30–8.40 are typical for benzamide and indole moieties.
    • Substituent Effects : Fluorine in 3j deshields adjacent protons (δ 8.05–7.94), while tert-butyl in 3q introduces distinct CH3 signals (δ 2.49) .

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